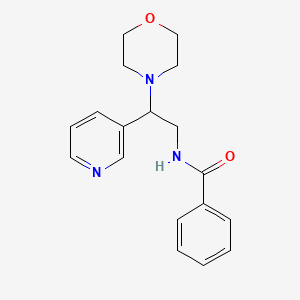

N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

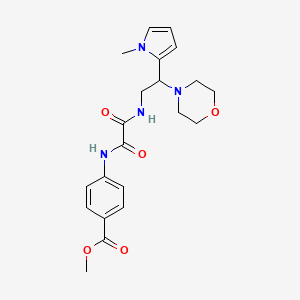

“N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide” is a compound that contains a morpholine ring and a pyridine ring. Morpholine is a common moiety in pharmaceuticals and agrochemicals, while pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridine ring, and an amide linkage. The morpholine ring provides flexibility and polarity to the molecule, while the pyridine ring could potentially participate in π-π stacking interactions and hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the morpholine and pyridine rings in this compound suggests that it would be polar and could potentially form hydrogen bonds .Scientific Research Applications

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives, including those related to N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide, and their cobalt (III) complexes have been synthesized and characterized, showing significant antifungal activity against pathogens responsible for plant diseases (Zhou Weiqun et al., 2005).

Organic Synthesis and Catalysis

The compound has been investigated in the context of organic synthesis and catalysis. A study on the iridium-catalyzed meta-selective C-H borylation of benzamides used a design that could be relevant to compounds with similar structures, showing how such processes can be controlled for specific site-selectivity (Li-Cheng Yang et al., 2019).

Anti-Fatigue Effects

Benzamide derivatives, including those with morpholino groups, have been synthesized and tested for their anti-fatigue effects in mice, suggesting potential therapeutic applications for physical endurance enhancement (Xianglong Wu et al., 2014).

Antidepressant Synthesis

The synthesis process of an original antidepressant, which involves the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with morpholine, highlights the compound's relevance in pharmaceutical manufacturing (N. S. Donskaya et al., 2004).

Molecular Imaging for Cancer Detection

A positron emission tomography (PET) imaging probe, incorporating a pyridine-based benzamide derivative, has been developed for ultrasensitive detection of malignant melanoma, demonstrating the compound's potential in enhancing cancer diagnosis and treatment strategies (Ayoung Pyo et al., 2020).

CO2 Hydrogenation to Methanol

Mn(I)-PNP pincer catalyzed sequential one-pot homogeneous CO2 hydrogenation to methanol, using compounds including morpholine, demonstrates an innovative approach to CO2 utilization and conversion to valuable chemicals (Sayan Kar et al., 2017).

Mechanism of Action

Target of Action

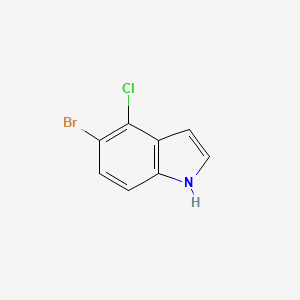

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have a variety of molecular and cellular effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(15-5-2-1-3-6-15)20-14-17(16-7-4-8-19-13-16)21-9-11-23-12-10-21/h1-8,13,17H,9-12,14H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQXOOPZYWDYJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)

![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/no-structure.png)

![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)